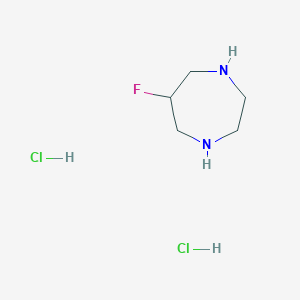

6-Fluoro-1,4-diazepane;dihydrochloride

Description

Contextual Importance of Fluorinated Heterocycles in Contemporary Synthetic and Medicinal Chemistry

The incorporation of fluorine into heterocyclic structures is a well-established and powerful strategy in modern drug discovery. nih.govnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms for drug synthesis, present in approximately 85% of all bioactive compounds. tandfonline.comtandfonline.com When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles often exhibit profoundly altered and beneficial physicochemical and biological properties compared to their non-fluorinated analogues. tandfonline.comrsc.org

The strategic introduction of fluorine can influence a molecule's characteristics in several key ways:

Lipophilicity and Permeability: Fluorine substitution can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in its ability to cross cell membranes. nih.govrsc.org This can enhance membrane permeability and improve absorption. nih.govtandfonline.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to new, favorable interactions with biological targets like proteins and enzymes. This can modulate the pKa of nearby functional groups, improving the affinity for specific receptors. nih.gov

Conformational Control: The small size of the fluorine atom means it can replace a hydrogen atom with minimal steric hindrance, while its electronic properties can influence the preferred conformation (3D shape) of the molecule, potentially locking it into a more biologically active shape. tandfonline.com

The impact of fluorination is evident in the pharmaceutical market, with over 20% of all commercial drugs containing fluorine. rsc.org This includes numerous blockbuster drugs, underscoring the success of this strategy in developing effective therapeutic agents. tandfonline.com

| Property Modified | Effect of Fluorine Introduction | Therapeutic Consequence |

|---|---|---|

| Metabolic Stability | Increases resistance to enzymatic degradation due to high C-F bond strength. tandfonline.comtandfonline.com | Improved drug half-life and bioavailability. tandfonline.com |

| Lipophilicity | Modulates lipophilicity, which can enhance membrane permeability. nih.govrsc.org | Better absorption and distribution in the body. |

| Binding Affinity | Alters electronic properties, potentially creating stronger interactions with target proteins. nih.gov | Increased potency and selectivity of the drug. |

| Acidity/Basicity (pKa) | Can lower the pKa of neighboring acidic or basic groups. nih.gov | Improved bioavailability and receptor affinity. nih.gov |

Overview of the 1,4-Diazepane Scaffold as a Privileged Structure in Organic Synthesis

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold or framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org These scaffolds serve as versatile templates for the design of novel bioactive molecules, providing an efficient starting point for drug discovery. openochem.orgmdpi.com The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as such a privileged structure. jocpr.comnih.gov

The utility of the 1,4-diazepane scaffold is demonstrated by its presence in a wide range of biologically active compounds, most famously the benzodiazepine (B76468) class of drugs. nih.gov The key features that confer its privileged status include:

Structural Versatility: The seven-membered ring is not planar and can adopt various low-energy conformations. This conformational flexibility allows derivatives to adapt to the three-dimensional shape of diverse biological targets. nih.gov

Amenability to Functionalization: The two nitrogen atoms and the carbon backbone of the diazepane ring provide multiple points for chemical modification. This allows chemists to systematically alter the substituents, fine-tuning the molecule's properties to achieve desired activity and selectivity. nih.gov

Favorable Physicochemical Properties: The scaffold possesses a balance of features, including hydrogen bond donors and acceptors and a semi-rigid structure, which contribute to good "drug-like" properties. nih.govresearchgate.net

Derivatives of the 1,4-diazepane scaffold have been investigated for a wide array of therapeutic applications, including as anticonvulsant, anxiolytic, antipsychotic, antibacterial, and antithrombotic agents. jocpr.comnih.govsemanticscholar.org

| Derivative Class | Biological Activity | Therapeutic Area |

|---|---|---|

| Benzodiazepines | Anxiolytic, Sedative, Anticonvulsant. nih.gov | Central Nervous System (CNS) Disorders. jocpr.com |

| Factor Xa Inhibitors | Anticoagulant, Antithrombotic. nih.gov | Cardiovascular Disease. |

| 1,4-Diazepine-2,5-diones | Anti-tubercular. rsc.org | Infectious Diseases. rsc.org |

| Various Fused Diazepines | Antipsychotic, Antibacterial, Anticancer. semanticscholar.org | Psychiatry, Infectious Diseases, Oncology. |

Research Rationale for Investigating 6-Fluoro-1,4-Diazepane (B170519);dihydrochloride (B599025) Derivatives and its Scaffold

The research rationale for investigating 6-Fluoro-1,4-diazepane;dihydrochloride is built upon the synergistic combination of the principles outlined above. By introducing a fluorine atom onto the privileged 1,4-diazepane scaffold, researchers aim to create a new generation of building blocks for drug discovery that systematically merge the benefits of both components.

The specific placement of the fluorine atom at the 6-position is a deliberate synthetic choice intended to probe the structure-activity relationships of diazepane-based compounds. The investigation of this scaffold and its derivatives is driven by several key objectives:

Modulation of Pharmacokinetic Properties: Researchers hypothesize that the fluorine atom will enhance the metabolic stability of the diazepane ring, a common site of metabolic attack, thereby improving the pharmacokinetic profile of resulting drug candidates. tandfonline.comrsc.org

Fine-Tuning of Biological Activity: The fluorine atom's electronic influence is expected to alter the binding interactions of diazepane derivatives with their biological targets. This provides a tool to enhance potency and potentially modulate selectivity between different receptors or enzymes.

Expansion of Chemical Diversity: this compound serves as a key intermediate for the synthesis of novel compound libraries. By attaching various functional groups to the nitrogen atoms of the fluorinated ring, a diverse range of molecules can be rapidly generated for high-throughput screening against a multitude of diseases, such as cancer, infectious diseases, and neurological disorders. nih.govontosight.ai

In essence, the study of this compound is driven by the goal of creating more effective and safer medicines. By understanding how this specific fluorination pattern impacts the well-established 1,4-diazepane scaffold, chemists can rationally design novel therapeutic agents with improved "drug-like" properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-fluoro-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDILEXUPQCYLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 1,4 Diazepane;dihydrochloride and Its Derivatives

Retrosynthetic Analysis of the 1,4-Diazepane Core with Strategic Fluorine Incorporation

A plausible retrosynthetic analysis for 6-Fluoro-1,4-diazepane (B170519) begins with disconnecting the seven-membered ring to reveal acyclic precursors. The strategic placement of the fluorine atom is a key consideration in this analysis, as it dictates the choice of starting materials and the timing of the fluorination step. Two primary retrosynthetic approaches can be envisioned:

Approach A: Late-Stage Fluorination. In this approach, a pre-formed 1,4-diazepane ring or a suitable precursor is subjected to a fluorination reaction in the later stages of the synthesis. This strategy is advantageous if the unprotected diazepane ring is stable to the fluorination conditions.

Approach B: Fluorinated Building Block Strategy. This approach involves the use of a commercially available or readily synthesized fluorinated starting material, which is then elaborated to construct the diazepine (B8756704) ring. This method is often more straightforward and avoids potential issues with late-stage fluorination, such as lack of selectivity or harsh reaction conditions.

A retrosynthetic pathway utilizing a fluorinated building block is generally preferred for its efficiency and control over the fluorine atom's position. This would involve the disconnection of the C-N bonds of the diazepine ring, leading to a fluorinated C3 synthon and a C2-N-C2-N synthon.

| Retrosynthetic Approach | Key Disconnection | Precursors | Advantages | Challenges |

| Late-Stage Fluorination | C-F bond on a pre-formed diazepane ring | 1,4-Diazepane derivative, Fluorinating agent | Can utilize established diazepane syntheses | Potential for side reactions, harsh conditions, lack of regioselectivity |

| Fluorinated Building Block | C-N bonds of the diazepine ring | Fluorinated C3 synthon (e.g., 2-fluoropropane-1,3-diol), Ethylenediamine derivative | High regioselectivity, milder reaction conditions | Availability and cost of fluorinated starting materials |

Advanced Strategies for Fluorination of Nitrogen-Containing Heterocycles

The introduction of fluorine into nitrogen-containing heterocycles can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and building block strategies.

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). While elemental fluorine (F₂) is the most direct source, its high reactivity and hazardous nature limit its application. Milder and more selective reagents have been developed, including those containing an O-F or N-F bond.

Acetyl hypofluorite (CH₃COOF) and trifluoromethyl hypofluorite (CF₃OF) are examples of reagents containing an O-F bond. These reagents can be generated in situ and have been used for the fluorination of various organic molecules. However, their high reactivity can still lead to challenges in controlling selectivity with sensitive substrates like unprotected amines.

More commonly used and generally safer electrophilic fluorinating agents are those containing an N-F bond. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that are easier to handle. These reagents are widely used for the fluorination of enolates, enamines, and electron-rich aromatic and heterocyclic systems. The fluorination of a suitable diazepane precursor, such as an enamine or a protected diazepinone, could be a viable route to 6-fluoro-1,4-diazepane.

Table of Common Electrophilic Fluorinating Reagents:

| Reagent | Formula | Characteristics |

| Acetyl Hypofluorite | CH₃COOF | Highly reactive, often generated in situ |

| Selectfluor® | C₇H₁₄B₂ClF₂N₂O₈ | Crystalline solid, commercially available, widely used |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ | Crystalline solid, commercially available, highly effective |

Nucleophilic fluorination employs a fluoride ion source (F⁻) to displace a leaving group from a substrate. This is a common and powerful method for introducing fluorine. Key to the success of nucleophilic fluorination is the nature of the fluoride source and the reaction conditions.

Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common fluoride sources. Their reactivity can be enhanced by using aprotic polar solvents and phase-transfer catalysts. More soluble fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are also widely used.

For the synthesis of 6-fluoro-1,4-diazepane, a precursor with a suitable leaving group (e.g., a tosylate, mesylate, or halide) at the 6-position would be required. The displacement of this leaving group with a fluoride ion would then yield the desired product. The choice of protecting groups for the nitrogen atoms is crucial to prevent side reactions.

Comparison of Nucleophilic Fluoride Sources:

| Fluoride Source | Advantages | Disadvantages |

| Potassium Fluoride (KF) | Inexpensive, readily available | Low solubility in organic solvents |

| Cesium Fluoride (CsF) | More soluble and reactive than KF | More expensive than KF |

| Tetrabutylammonium Fluoride (TBAF) | High solubility in organic solvents | Can be basic, leading to elimination side reactions |

The use of fluorinated building blocks is often the most efficient and reliable strategy for the synthesis of complex fluorinated molecules. beilstein-journals.orgresearchgate.netrsc.org This approach involves incorporating the fluorine atom at an early stage of the synthesis using a readily available fluorinated starting material.

For the synthesis of 6-fluoro-1,4-diazepane, a suitable three-carbon fluorinated building block would be required. Examples of such building blocks include 2-fluoro-1,3-propanediol, 2-fluoro-1,3-dibromopropane, or diethyl 2-fluoromalonate. These building blocks can then be reacted with a protected ethylenediamine derivative to construct the 1,4-diazepane ring. This strategy offers excellent control over the position of the fluorine atom and generally involves milder reaction conditions compared to direct fluorination methods. beilstein-journals.org

Examples of Fluorinated Building Blocks for Diazepane Synthesis:

| Building Block | Potential Application |

| 2-Fluoro-1,3-propanediol | Can be converted to a dihalide or ditosylate for reaction with a diamine. |

| 2-Fluoro-1,3-dibromopropane | Direct reaction with a diamine to form the diazepine ring. |

| Diethyl 2-fluoromalonate | Can be reduced and functionalized to a C3 synthon for cyclization. |

Ring-Closing Reactions for 1,4-Diazepane Ring Formation

The final step in the synthesis of the 1,4-diazepane core involves the formation of the seven-membered ring through a cyclization reaction. Several methods are available for this transformation, starting from appropriately functionalized linear precursors.

N-Propargylamines: N-propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles, including 1,4-diazepanes. researchgate.net The cyclization can be achieved through various transition-metal-catalyzed reactions or intramolecular addition reactions. For the synthesis of a 6-fluoro-1,4-diazepane, a precursor containing both a propargyl group and a fluorinated moiety would be required.

α-Halogenoacetamides: The reaction of α-halogenoacetamides with suitable nucleophiles is a well-established method for the formation of heterocyclic rings. In the context of 1,4-diazepane synthesis, the intramolecular cyclization of a precursor containing an α-halogenoacetamide and a suitably positioned amino group can lead to the formation of a diazepinone, which can then be reduced to the corresponding diazepane.

1-Azadienes: 1-Azadienes can participate in various cycloaddition and cyclization reactions to form heterocyclic systems. The reaction of a 1-azadiene with a suitable two-carbon synthon can lead to the formation of the 1,4-diazepane ring. This approach offers a convergent route to the desired heterocyclic core.

Overview of Ring-Closing Strategies:

| Precursor Type | Cyclization Method | Key Features |

| N-Propargylamines | Transition-metal catalysis, intramolecular addition | Versatile, allows for the introduction of diverse substituents. |

| α-Halogenoacetamides | Intramolecular nucleophilic substitution | Leads to diazepinone intermediates, which require further reduction. |

| 1-Azadienes | Cycloaddition/cyclization reactions | Convergent approach to the diazepine ring system. |

Multi-Component Reactions (MCRs) for Diverse Diazepane Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, such as the 1,4-diazepane core, from simple starting materials in a single synthetic operation. These reactions offer significant advantages in terms of atom economy, convergence, and the ability to generate diverse libraries of compounds for drug discovery.

One of the most prominent MCRs utilized for the synthesis of benzodiazepine (B76468) scaffolds, which share the diazepine core, is the Ugi four-component reaction (U-4CR). This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like intermediate, which can then be cyclized to form the desired heterocyclic ring. For instance, the U-4CR has been successfully employed in the synthesis of 1,4-benzodiazepin-2,5-diones. In this approach, the initial Ugi adduct undergoes a palladium-catalyzed intramolecular N-arylation to furnish the bicyclic diazepine system mdpi.com.

The versatility of MCRs allows for the introduction of various substituents on the diazepine ring by simply changing the starting components. This flexibility is crucial for structure-activity relationship (SAR) studies. For example, a three-component reaction involving a diamine, a 1,3-diketone, and an aromatic aldehyde has been utilized for the facile, green synthesis of dibenz nih.govnih.govdiazepine-1-ones in good yields researchgate.net.

| Multi-Component Reaction Type | Key Starting Materials | Resulting Diazepane Scaffold | Key Advantages |

|---|---|---|---|

| Ugi-4CR followed by cyclization | Amine, Carbonyl compound, Carboxylic acid, Isocyanide | 1,4-Benzodiazepin-2,5-diones | High diversity, atom economy |

| Three-component condensation | Diamine, 1,3-Diketone, Aromatic aldehyde | Dibenz nih.govnih.govdiazepine-1-ones | Facile, good yields |

Skeletal Rearrangements and Annulations leading to Diazepanes (e.g., Pyridine Dearomatization)

Skeletal rearrangements and annulation reactions provide alternative pathways to the 1,4-diazepane core, often starting from readily available cyclic precursors. A notable example is the dearomatization of pyridine derivatives to construct fused diazepine systems. While not a direct synthesis of a simple 1,4-diazepane, these methods illustrate the power of skeletal editing in heterocyclic synthesis.

For instance, a sequential aza-(5+2) cycloaddition followed by a double 1,3-rearrangement of indolyl-1-azomethine ylides with acetylenic esters has been shown to produce polycyclic systems containing a 1,4-diazepine ring. This transformation proceeds through a dearomatization of the pyridine ring, leading to the formation of the seven-membered diazepine ring fused to the indole and pyridine moieties.

Another relevant approach involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates mdpi.com. This reaction proceeds via the formation of a π-allylpalladium intermediate, which undergoes an intramolecular nucleophilic attack by the amide nitrogen to afford the seven-membered benzodiazepine core mdpi.com. While this is an annulation rather than a rearrangement of a pre-existing ring, it demonstrates the construction of the diazepine ring onto a benzene precursor.

These strategies, particularly those involving dearomatization, offer novel entries into complex diazepine-containing scaffolds that may not be accessible through traditional linear syntheses.

Stereoselective and Asymmetric Synthesis of Fluoro-Diazepanes

The introduction of a fluorine atom and the control of stereochemistry are critical aspects in the design of modern pharmaceuticals. The synthesis of enantiomerically pure 6-fluoro-1,4-diazepane derivatives is therefore a significant objective. While specific methods for the asymmetric synthesis of 6-fluoro-1,4-diazepane are not extensively documented, general principles of stereoselective synthesis can be applied, and related examples from the literature provide valuable insights.

A key strategy for achieving stereoselectivity is through the use of chiral starting materials or chiral catalysts. For example, the asymmetric construction of a chiral (S)-2-methyl-1,4-diazepane moiety has been a crucial step in the practical synthesis of a Rho-kinase inhibitor semanticscholar.org. This highlights the feasibility of constructing chiral 1,4-diazepane rings. The existence of commercial listings for compounds like (S)-benzyl 6-fluoro-1,4-diazepane-1-carboxylate further suggests that stereoselective synthetic routes to 6-fluoro-1,4-diazepane derivatives have been developed chemicalbook.com.

Furthermore, asymmetric synthesis of related fluorinated heterocyclic compounds provides a blueprint for potential synthetic routes. For instance, the asymmetric synthesis of fluorinated monoterpenic alkaloid derivatives has been achieved from chiral fluoroalkyl aldimines bohrium.com. Similarly, copper-catalyzed asymmetric intramolecular reductive cyclization has been employed for the synthesis of dibenzo[b,d]azepines with high diastereo- and enantioselectivities unizar.esresearchgate.net. These methodologies, particularly the use of chiral ligands in transition metal catalysis, could potentially be adapted for the asymmetric synthesis of 6-fluoro-1,4-diazepane.

| Methodology | Key Feature | Relevance to Fluoro-Diazepane Synthesis |

|---|---|---|

| Asymmetric construction of chiral 1,4-diazepane | Use of chiral precursors or auxiliaries | Demonstrates feasibility of creating chiral 1,4-diazepane rings. |

| Asymmetric synthesis of fluorinated alkaloids | Use of chiral fluoroalkyl starting materials | Provides a strategy for incorporating fluorine stereoselectively. |

| Copper-catalyzed asymmetric cyclization | Use of chiral ligands with a metal catalyst | A potential approach for the enantioselective formation of the diazepine ring. |

Optimization of Reaction Conditions, Catalyst Systems, and Yields in 6-Fluoro-1,4-Diazepane Synthesis

The optimization of reaction conditions is paramount for developing efficient, scalable, and cost-effective syntheses of 6-fluoro-1,4-diazepane. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of the base or other additives.

In the synthesis of diazepine derivatives, the catalyst system plays a crucial role. For instance, in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, the use of Keggin-type heteropolyacids as catalysts has been shown to be highly efficient, leading to high yields and shorter reaction times nih.gov. The catalytic activity was found to be dependent on the composition of the heteropolyacid, with H₅PMo₁₀V₂O₄₀ showing the best performance nih.gov. The optimization of the catalyst amount and reaction temperature was also critical to the success of this method nih.gov.

Palladium-catalyzed reactions are also widely used for the synthesis of benzodiazepines mdpi.com. The choice of the palladium precursor, ligand, and base can significantly impact the efficiency and selectivity of the cyclization reaction mdpi.com. For example, in the intramolecular Buchwald-Hartwig amination to form 1,4-benzodiazepin-2,5-diones, the use of specific phosphine ligands is often necessary to achieve high yields mdpi.com.

Principles of Green Chemistry and Sustainable Synthesis Applied to 1,4-Diazepane Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals is of increasing importance to minimize the environmental impact of chemical processes. The synthesis of 1,4-diazepane derivatives can be made more sustainable by considering several key principles of green chemistry.

Use of Greener Solvents and Catalysts: A significant aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. For example, a green approach for the synthesis of dibenz nih.govnih.gov-diazepine-1-ones has been described using water as the solvent and oxalic acid as a catalyst researchgate.net. Similarly, the synthesis of pyrimidine-based diazepine derivatives has been achieved in a one-pot reaction using the cationic surfactant CTAB in an aqueous medium alliedacademies.org. The use of recyclable catalysts, such as mixed ferrites, under solvent-free conditions for the synthesis of benzodiazepines further exemplifies a green synthetic approach researchgate.net.

Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), as discussed in section 2.3.2, are inherently green as they maximize atom economy by incorporating most of the atoms from the starting materials into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, also contribute to a greener process by reducing solvent usage and waste generation. The one-pot synthesis of dibenz nih.govnih.govdiazepine-1-ones is a good example of this principle in practice researchgate.net.

Energy Efficiency: The use of microwave irradiation or other alternative energy sources can often reduce reaction times and energy consumption compared to conventional heating methods. While not specifically detailed for 6-fluoro-1,4-diazepane, the general application of such technologies is a key consideration in greening pharmaceutical synthesis.

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 1,4 Diazepane;dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments is necessary to assign all proton, carbon, and fluorine environments and to establish connectivity within the 6-Fluoro-1,4-diazepane (B170519);dihydrochloride (B599025) molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For 6-Fluoro-1,4-diazepane;dihydrochloride, the spectrum is expected to show a set of signals corresponding to the protons on the diazepane ring. The proton attached to the fluorine-bearing carbon (H-6) would likely appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atom. The other methylene (B1212753) protons on the ring (at positions 2, 3, 5, and 7) would also present as multiplets. The presence of the dihydrochloride salt form means the amine protons (at positions 1 and 4) would be present and likely exchangeable with a deuterated solvent, or appear as broad signals. The electronegativity of the fluorine atom would cause a downfield shift for nearby protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | Downfield region | dddm (doublet of doublets of doublets of multiplets) | Large ²JHF, smaller ³JHH |

| H-5, H-7 | Mid-field region | Multiplets | Geminal (²JHH) and vicinal (³JHH, ³JHF) |

| H-2, H-3 | Upfield region | Multiplets | Geminal (²JHH) and vicinal (³JHH) |

| N-H (1, 4) | Variable, broad | Broad singlet | - |

Note: This table is predictive and based on general principles. Actual experimental values are required for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected for the carbon skeleton. A key feature would be the signal for the carbon atom directly bonded to fluorine (C-6), which would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbon atoms (C-2, C-3, C-5, and C-7) would also exhibit smaller, through-bond couplings to the fluorine atom (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-6 | Downfield (due to F) | Doublet | Large ¹JCF |

| C-5, C-7 | Mid-field | Doublet | Smaller ²JCF |

| C-2, C-3 | Upfield | Doublet | Smaller ³JCF |

Note: This table is predictive. Experimental verification is necessary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is highly sensitive for fluorine-containing compounds. For this compound, the spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. This signal would be split into a complex multiplet due to coupling with the geminal proton (H-6) and the vicinal protons (H-5 and H-7).

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, confirming the connectivity of protons on adjacent carbons within the diazepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular framework and confirm the placement of the fluorine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help determine the conformational preferences of the seven-membered ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For 6-Fluoro-1,4-diazepane (the free base, C₅H₁₁FN₂), the expected exact mass would be calculated and compared to the experimentally observed value. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Table 3: Predicted HRMS Data for 6-Fluoro-1,4-diazepane

| Ion | Formula | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₂FN₂⁺ | 119.0985 | Requires experimental data |

Note: The dihydrochloride salt would not typically be observed as a single entity in the gas phase under standard ESI-HRMS conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary ammonium (B1175870) salts, C-H stretching for the methylene groups, and C-N stretching vibrations. A C-F stretching band would also be expected, typically in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. It is often more sensitive to symmetric vibrations and can be particularly useful for analyzing the carbon backbone.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretch (Ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| N-H Bend | 1600-1500 | Medium |

| C-H Bend | 1470-1450 | Medium |

| C-F Stretch | 1100-1000 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Note: This table is predictive and awaits experimental confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported in the peer-reviewed scientific literature. The following sections are therefore based on the analysis of related 1,4-diazepane structures and general principles of crystallography, illustrating the type of information that would be obtained from such a study.

An X-ray crystallographic analysis would provide precise atomic coordinates, from which all bond lengths, bond angles, and torsion (dihedral) angles of the 6-Fluoro-1,4-diazepane cation could be determined. This would allow for an unambiguous assignment of the seven-membered diazepane ring's conformation. Seven-membered rings are flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.

Studies on substituted 1,4-diazepane derivatives have shown that the ring can adopt different conformations depending on the nature and position of the substituents. For instance, some N,N-disubstituted 1,4-diazepanes adopt a twist-boat conformation. nih.gov The parent 1,4-diazepane molecule itself has been found to exist in a pseudo-chair conformation. mdpi.com The presence of the fluorine atom at the 6-position and the protonation of both nitrogen atoms in the dihydrochloride salt would significantly influence the conformational preference of the ring in the solid state. The analysis would focus on the puckering parameters of the ring and the specific torsion angles that define its shape.

Table 1: Hypothetical Torsion Angles for a Chair Conformation of this compound

| Dihedral Angle | Value (°) |

| N1-C2-C3-N4 | Data not available |

| C2-C3-N4-C5 | Data not available |

| C3-N4-C5-C6 | Data not available |

| N4-C5-C6-C7 | Data not available |

| C5-C6-C7-N1 | Data not available |

| C6-C7-N1-C2 | Data not available |

| C7-N1-C2-C3 | Data not available |

This table is illustrative. Actual values can only be determined through experimental X-ray diffraction.

The crystal structure would reveal how the 6-Fluoro-1,4-diazepane dications and chloride anions are arranged in a three-dimensional lattice. This packing is governed by a network of intermolecular forces, primarily hydrogen bonds. As a dihydrochloride salt, the protonated nitrogen atoms (N1-H and N4-H) are strong hydrogen bond donors. The chloride anions (Cl⁻) are strong hydrogen bond acceptors.

Table 2: Expected Primary Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | Cl⁻ | 3.0 - 3.3 (N···Cl) | Primary structure-directing interaction, formation of chains, sheets, or 3D networks. |

| Weak Hydrogen Bond | C-H | Cl⁻ | > 3.3 (C···Cl) | Secondary stabilization of the crystal lattice. |

This table presents expected interactions based on chemical principles. Definitive identification and geometric characterization require experimental data.

Computational and Theoretical Investigations of 6 Fluoro 1,4 Diazepane;dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular and computationally efficient method for studying the electronic properties of molecules. jmaterenvironsci.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is less computationally intensive than other high-level ab initio methods while often providing comparable accuracy. jmaterenvironsci.comderpharmachemica.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity, polarizability, and biological activity. nih.gov

For 6-Fluoro-1,4-diazepane (B170519), the introduction of the highly electronegative fluorine atom is expected to influence the energies of the FMOs. mdpi.com Computational analysis can precisely quantify the HOMO and LUMO energy levels. From these energies, various global reactivity descriptors can be calculated to predict the molecule's behavior. derpharmachemica.comresearchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

Table 1: Hypothetical Reactivity Descriptors for 6-Fluoro-1,4-diazepane Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -9.50 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | -0.85 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.65 | Indicates chemical stability; a larger gap implies higher stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.325 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.175 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.175 | Measures the power of a species to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | 3.09 | Global reactivity index that measures the energy lowering due to maximal electron flow. |

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. nih.govwolfram.comchemrxiv.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govyoutube.com Typically, red-colored areas indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). wolfram.comresearchgate.net

For 6-Fluoro-1,4-diazepane, an ESP map would reveal distinct regions of charge. The highly electronegative fluorine atom would create a region of significant negative potential. The nitrogen atoms of the diazepane ring, with their lone pairs of electrons, would also contribute to negative potential regions. Conversely, the hydrogen atoms bonded to the nitrogens (in the dihydrochloride (B599025) form, these would be N-H2+) and the carbons adjacent to the electronegative atoms would likely exhibit positive potential. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets. chemrxiv.org

Conformational Analysis and Energetics of the Seven-Membered Diazepane Ring

The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations. mdpi.comchemisgroup.us Computational methods are essential for exploring the potential energy surface of this flexible ring system. Studies on related diazepane structures have identified twist-boat and twist-chair conformations as likely low-energy states. nih.govresearchgate.net

The interconversion between these conformers occurs through a "ring-flip" process, which has a specific energy barrier. mdpi.com For diazepam, this barrier has been calculated to be around 17.6 kcal/mol. mdpi.comresearchgate.net For 6-Fluoro-1,4-diazepane, computational analysis can determine the relative stability of different conformers and the transition state energies for their interconversion. The fluorine substituent at the 6-position can be expected to influence the conformational preference and the height of the inversion barrier due to steric and electronic effects. Understanding the dominant conformation is critical, as it often corresponds to the bioactive geometry of the molecule. nih.gov

Table 2: Hypothetical Relative Energies of 6-Fluoro-1,4-diazepane Conformers

| Conformer | Fluorine Position | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | Axial | 1.2 |

| Twist-Chair | Equatorial | 0.0 |

| Twist-Boat | Axial | 2.5 |

| Twist-Boat | Equatorial | 1.8 |

Mechanistic Studies of 6-Fluoro-1,4-Diazepane Synthesis and Chemical Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. The synthesis of 1,4-diazepane rings can be achieved through various strategies, including reductive amination, intramolecular coupling, and palladium-catalyzed cyclization. researchgate.netacs.orgnih.govrsc.org

For the synthesis of 6-Fluoro-1,4-diazepane, a plausible route would involve the reductive amination of a precursor aminoketone. Quantum chemical calculations can be used to model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This allows researchers to understand the feasibility of a proposed synthetic route, identify the rate-determining step, and rationalize the observed regioselectivity and stereoselectivity. For instance, recent studies have combined synthesis trials with quantum chemical calculations to evaluate the reaction mechanism of the alkylation of 1,4-diazepane-6-amine. nih.gov Such a combined approach can be applied to optimize reaction conditions and potentially design more efficient synthetic pathways for 6-Fluoro-1,4-diazepane.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational spectroscopy plays a vital role in interpreting experimental spectra by correlating spectral features with the underlying molecular structure and properties. aip.orgnih.gov DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov

For 6-Fluoro-1,4-diazepane, theoretical calculations can predict its characteristic IR absorption bands. Key vibrational modes would include N-H stretching (typically 3300-3500 cm⁻¹), C-H stretching (2850-2960 cm⁻¹), and the distinctive C-F stretching vibration. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. A particularly important feature in the ¹H NMR spectrum would be the heteronuclear coupling between the fluorine atom and nearby protons (¹⁹F-¹H J-coupling), which provides valuable structural information. The agreement between calculated and experimental spectroscopic data serves as a powerful validation of both the computational model and the synthesized molecular structure. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for 6-Fluoro-1,4-diazepane

| Spectroscopic Technique | Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |

|---|---|---|---|

| FT-IR | N-H Stretch (cm-1) | 3350 | 3345 |

| FT-IR | C-F Stretch (cm-1) | 1080 | 1075 |

| ¹H NMR | Chemical Shift (H at C6, ppm) | 4.85 | 4.82 |

| ¹³C NMR | Chemical Shift (C6, ppm) | 89.5 | 89.1 |

| ¹⁹F NMR | Chemical Shift (ppm) | -185.2 | -184.9 |

Molecular Modeling and Docking Studies for Theoretical Ligand-Receptor Interactions (Purely computational, without biological interpretation)

Computational studies, including molecular modeling and docking, serve as powerful tools to predict and analyze the potential interactions between a small molecule, such as 6-Fluoro-1,4-diazepane, and a biological receptor at a molecular level. These in silico methods are fundamental in modern drug discovery and computational chemistry for hypothesizing binding modes and affinities, providing a theoretical framework for further experimental investigation.

While specific molecular docking studies detailing the interaction of 6-Fluoro-1,4-diazepane;dihydrochloride with particular protein targets are not extensively documented in publicly available literature, the principles of such investigations can be described. A theoretical docking study would involve the following key steps:

Preparation of the Ligand Structure: The three-dimensional structure of 6-Fluoro-1,4-diazepane would be generated and optimized to its lowest energy conformation. This process involves defining the correct stereochemistry, assigning partial charges to each atom, and allowing the structure to relax into a stable state using force fields like MMFF94 or AM1.

Selection and Preparation of the Receptor: A protein target would be selected based on a therapeutic hypothesis. The crystal structure of this receptor, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site, or active pocket, of the receptor would be identified and defined for the docking simulation.

Molecular Docking Simulation: Using specialized software (e.g., AutoDock, GOLD, Glide), the 6-Fluoro-1,4-diazepane molecule would be repeatedly "docked" into the defined binding site of the receptor. The algorithm samples a vast number of possible conformations and orientations of the ligand within the pocket, calculating a scoring function for each pose to estimate the binding affinity.

Analysis of Results: The results would be analyzed to identify the most favorable binding poses, characterized by the lowest binding energy scores. These poses would be visualized to understand the specific non-covalent interactions predicted to stabilize the ligand-receptor complex.

The theoretical interactions formed between 6-Fluoro-1,4-diazepane and a hypothetical receptor binding site would likely be governed by the physicochemical properties of the ligand. The presence of the fluorine atom, being highly electronegative, could lead to the formation of hydrogen bonds with suitable donor groups in the receptor's active site. Furthermore, the two nitrogen atoms in the diazepane ring can act as hydrogen bond acceptors or, in their protonated dihydrochloride form, as hydrogen bond donors.

The predicted binding energy and the types of interactions are crucial outputs of docking studies. Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational experiment.

Table 1: Hypothetical Docking Results of 6-Fluoro-1,4-diazepane with a Kinase Target

| Parameter | Value |

|---|---|

| Receptor Target | Hypothetical Kinase XYZ |

| PDB ID | XXXX |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -6.8 |

| Predicted Inhibition Constant (Ki, µM) | 2.5 |

Table 2: Predicted Intermolecular Interactions for the Top-Ranked Pose

| Interaction Type | Ligand Atom(s) Involved | Receptor Residue(s) Involved | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Fluorine (F) | NH of Alanine-123 | 2.9 |

| Hydrogen Bond | Nitrogen (N1-H+) | C=O of Leucine-45 | 3.1 |

| Hydrogen Bond | Nitrogen (N4-H+) | OH of Tyrosine-12 | 3.0 |

| Van der Waals | Diazepane Ring | Phenyl ring of Phenylalanine-89 | N/A |

These purely computational results provide a theoretical model of interaction. The binding energy suggests the stability of the complex, while the detailed interactions highlight the specific chemical features of 6-Fluoro-1,4-diazepane that could contribute to this stability. Such studies are foundational for guiding the design of new derivatives with potentially enhanced binding characteristics.

Chemical Reactivity and Derivatization of the 6 Fluoro 1,4 Diazepane Scaffold

Functionalization and Transformations of the Fluorine Atom on the Diazepane Ring

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes the fluorine atom on the 6-fluoro-1,4-diazepane (B170519) ring exceptionally stable and generally unreactive under standard synthetic conditions. nih.gov Direct nucleophilic or electrophilic substitution of the fluorine atom is challenging and typically requires harsh reaction conditions or enzymatic catalysis, which are not commonly reported for this specific scaffold.

Modifications and Substitutions on Nitrogen Atoms of the Diazepane Core

The two secondary amine nitrogen atoms are the most reactive sites on the 6-fluoro-1,4-diazepane scaffold. Their nucleophilic character allows for a wide range of derivatization reactions, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. These modifications are fundamental to tuning the pharmacological and pharmacokinetic profiles of molecules incorporating this scaffold.

Common transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and a reducing agent (e.g., sodium cyanoborohydride) introduces alkyl groups onto one or both nitrogen atoms. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form N-aryl bonds, linking the diazepane core to various aromatic systems. nih.gov

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides. This transformation is often used to introduce specific pharmacophores or to modulate the basicity of the nitrogen atom. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond donors and acceptors, influencing receptor binding and solubility.

Michael Addition: The nucleophilic nitrogens can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

These reactions allow for the systematic modification of the scaffold, as demonstrated in the synthesis of various biologically active agents. For instance, enlarging a piperazine (B1678402) ring to a 1,4-diazepane in a series of RIOK2 inhibitors was well-tolerated, maintaining potent biological activity. acs.org

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) or Aldehyde (R-CHO) / NaCNBH₃ | Tertiary Amine (N-R) | Modulates lipophilicity and steric bulk. |

| N-Arylation | Aryl Halide (Ar-X) / Pd Catalyst | N-Aryl Amine (N-Ar) | Introduces aromatic systems for π-stacking or other interactions. |

| N-Acylation | Acyl Chloride (RCOCl) | Amide (N-C(O)R) | Reduces basicity; introduces key binding motifs. |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (N-SO₂R) | Adds hydrogen-bonding capabilities. |

Reactions at Carbon Centers of the Diazepane Ring (e.g., Halogenation, Oxidation, Reduction)

Direct functionalization of the carbon centers of the saturated 6-fluoro-1,4-diazepane ring is less common than N-functionalization due to the lower reactivity of the C-H bonds. However, specific reactions can be employed, often requiring activation or harsh conditions. The fluorine atom at the C-6 position deactivates this position towards further electrophilic attack. Synthetic strategies typically involve building the ring from already functionalized precursors rather than modifying the carbon backbone post-synthesis. In related heterocyclic systems, halogenation at positions adjacent to nitrogen atoms can be achieved using reagents like N-halosuccinimides. ktu.edu Oxidation of the carbon atoms adjacent to the nitrogens can lead to the formation of lactams (cyclic amides), a common motif in benzodiazepine (B76468) chemistry.

Role of 6-Fluoro-1,4-Diazepane as a Versatile Synthetic Intermediate and Building Block

The 6-fluoro-1,4-diazepane scaffold serves as a crucial building block for constructing more elaborate molecules, particularly in the field of drug discovery. Its pre-installed fluorine atom offers metabolic stability, while the two nitrogen atoms provide convenient handles for diversification.

The 1,4-diazepane ring is a valuable template for synthesizing fused and polycyclic systems. These rigid structures are of great interest as they can orient substituents in specific three-dimensional arrangements, leading to high-affinity interactions with biological targets. Synthetic strategies often involve intramolecular reactions where functional groups attached to the nitrogen atoms react to form a new ring.

For example, an intramolecular C-N cross-coupling reaction can be used to construct azetidine-fused 1,4-diazepine derivatives. nih.govmdpi.com In such a synthesis, a 1-(2-bromobenzyl)azetidine-2-carboxamide undergoes a copper-catalyzed cyclization to yield a tetracyclic system incorporating the diazepine (B8756704) ring. nih.govmdpi.com Similarly, other heterocycles like pyrazoles, indoles, and imidazoles can be fused to the diazepine core to create novel chemical entities with diverse biological activities, including antiviral and antitumor properties. ktu.edunih.gov

Beyond fused systems, the 6-fluoro-1,4-diazepane moiety is incorporated as a key structural unit in a wide range of complex molecules. Its role is often to serve as a central scaffold that connects different pharmacophoric elements. For example, a related fluorinated diazepine has been incorporated into a quinolone structure to produce compounds with potent antibacterial activity. The diazepine ring's conformational flexibility allows it to adapt to various binding pockets, making it a valuable component in designing ligands for receptors and enzymes.

Studies on the Chemical Stability and Degradation Pathways under Various Conditions (Focus on mechanistic insights)

The chemical stability of the 6-fluoro-1,4-diazepane scaffold is critical for its application, particularly in pharmaceuticals. The introduction of the fluorine atom at the C-6 position significantly enhances its stability against metabolic degradation. However, like other diazepanes, it can be susceptible to degradation under certain chemical conditions, such as strong acid or base.

Studies on related benzodiazepines, such as diazepam, provide mechanistic insights into potential degradation pathways. nih.govjocpr.com The primary route of degradation under hydrolytic conditions (acidic or basic) is the cleavage of the seven-membered ring. For many benzodiazepines, this involves the hydrolysis of an amide or imine bond within the ring structure. nih.gov For a saturated scaffold like 6-fluoro-1,4-diazepane, which lacks these specific functional groups, degradation would likely require more forcing conditions, potentially involving protonation of the nitrogens followed by ring-opening reactions or elimination.

Photodegradation is another potential pathway. Studies on diazepam show that it is labile under photolytic conditions. jocpr.com The stability of 6-fluoro-1,4-diazepane under light would depend on the absence of chromophores that absorb UV or visible light. In general, the saturated aliphatic nature of the ring, combined with the strength of the C-F bond, suggests a higher intrinsic stability compared to unsaturated or more functionalized diazepine derivatives.

| Condition | Effect on Scaffold | Mechanistic Insight |

|---|---|---|

| Metabolic (Oxidative) | High Stability | The strong C-F bond at C-6 blocks enzymatic oxidation, a common metabolic pathway for C-H bonds. |

| Acidic Hydrolysis | Potential for Degradation | Protonation of nitrogen atoms can facilitate ring-opening, though likely requires harsh conditions for a saturated ring. nih.gov |

| Basic Hydrolysis | Generally Stable | The saturated ring lacks easily hydrolyzable groups like amides or imines found in other diazepines. nih.gov |

| Photolytic | Expected to be Stable | The saturated aliphatic structure lacks significant chromophores, reducing susceptibility to photodegradation. jocpr.com |

| Thermal | High Stability | The scaffold is composed of strong sigma bonds, conferring good thermal stability. jocpr.com |

Advanced Analytical Methodologies for Research Scale Characterization

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are central to the analysis of pharmaceutical intermediates, offering powerful capabilities for separating the target compound from starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile and thermally labile compounds like 6-Fluoro-1,4-diazepane (B170519);dihydrochloride (B599025). Reversed-phase HPLC is commonly employed, where the compound is separated on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. researchgate.netnih.gov A typical method would involve an isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is often achieved using an ultraviolet (UV) detector, although the diazepane ring lacks a strong chromophore, which may necessitate monitoring at lower wavelengths (e.g., 200-220 nm) or using alternative detection methods. researchgate.netnih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov Direct analysis of 6-Fluoro-1,4-diazepane;dihydrochloride by GC is challenging due to its salt form and the polarity imparted by the amine functional groups, which can lead to poor peak shape and column adsorption. nih.gov However, GC analysis can be made feasible through derivatization to convert the polar amine groups into less polar, more volatile derivatives, or by analyzing for volatile impurities within the sample. researchgate.net Purity analysis for related compounds like 1-Methyl-1,4-diazepane has been successfully performed using GC. avantorsciences.com

The following table outlines representative conditions for the chromatographic analysis of a compound like this compound.

| Parameter | HPLC Configuration | GC Configuration (Post-Derivatization) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile and Phosphate Buffer | Helium |

| Detection | UV Detector (210 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Temperature Program (e.g., 100 °C to 250 °C) |

Quantitative Analytical Methods for Research Samples (e.g., Quantitative NMR (qNMR))

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration or purity of a sample without the need for a specific reference standard of the analyte. diva-portal.org The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification against a certified internal standard. diva-portal.org

For this compound, both ¹H and ¹⁹F qNMR can be utilized. However, ¹⁹F qNMR offers distinct advantages for fluorinated compounds. rsc.org The ¹⁹F nucleus has a natural abundance of 100% and a wide chemical shift range, which minimizes the risk of signal overlap that can sometimes complicate ¹H NMR spectra. diva-portal.orgacgpubs.org This results in a clean baseline and well-separated peaks, enhancing the accuracy of integration. acgpubs.org The method involves dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., trifluoroacetic acid or hexafluorobenzene) in a deuterated solvent and acquiring the spectrum under optimized conditions that ensure full relaxation of the nuclei. diva-portal.orgnih.gov

The following table details typical parameters for a ¹⁹F qNMR experiment for purity determination.

| Parameter | Description | Purpose |

| Internal Standard | A certified, stable, fluorine-containing compound with a known purity (e.g., Hexafluorobenzene). | Provides a reference signal of known concentration for quantification. |

| Solvent | Deuterated solvent (e.g., DMSO-d₆, D₂O) | Dissolves the sample and standard without contributing interfering signals. |

| Relaxation Delay (d1) | A sufficient delay time (typically 5-7 times the longest T₁ relaxation time). | Ensures complete relaxation of all fluorine nuclei for accurate signal integration. |

| Pulse Angle | 90° or 30° pulse. | Excites the nuclei; a smaller angle can be used with a shorter relaxation delay. |

| Number of Scans | Typically 16-64 scans. | Improves the signal-to-noise ratio for better precision. |

Combined Hyphenated Techniques for Multi-Component Analysis and Trace Impurity Profiling (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for identifying and quantifying unknown impurities, even at trace levels. ijnrd.orgactascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of MS. researchgate.net This is particularly effective for non-volatile or thermally unstable impurities that may be present in a this compound sample. ijfmr.com As components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio is determined. This provides molecular weight information for each impurity, which is critical for structural elucidation. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the analogous technique for volatile compounds. researchgate.net It is highly effective for identifying process-related impurities such as residual solvents or volatile by-products. thermofisher.com For non-volatile impurities, derivatization may be required prior to analysis. The mass spectra obtained from GC-MS can be compared against extensive libraries for rapid identification of known impurities. actascientific.comthermofisher.com

The following table compares the applications of LC-MS and GC-MS in the analysis of this compound.

| Technique | Primary Application | Sample Requirements | Information Provided |

| LC-MS | Analysis of non-volatile and thermally labile impurities and degradation products. | Soluble in mobile phase. | Retention time, molecular weight, and structural fragments of parent compound and impurities. |

| GC-MS | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). | Volatile and thermally stable (or can be derivatized). | Retention time, molecular weight, and fragmentation patterns for comparison with spectral libraries. |

Derivatization Strategies for Enhanced Analytical Detection and Resolution in Research

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. nih.gov For a compound like this compound, derivatization is primarily employed to overcome challenges in GC analysis and to enhance detection in HPLC. nih.govresearchgate.net

In the context of Gas Chromatography , the primary and secondary amine groups in the diazepane ring make the molecule polar and prone to hydrogen bonding, resulting in poor chromatographic performance. nih.gov Derivatization is used to replace the active hydrogens on the nitrogen atoms with non-polar groups, thereby increasing volatility and thermal stability. phenomenex.com Common strategies include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. phenomenex.com

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable, volatile acyl derivatives. researchgate.net

For High-Performance Liquid Chromatography , derivatization is typically performed to introduce a chromophore or fluorophore into the molecule, significantly enhancing detection sensitivity, especially when using UV-Vis or fluorescence detectors. researchgate.net This is useful for compounds that lack a strong native chromophore. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with amines to yield highly fluorescent derivatives, allowing for trace-level quantification. researchgate.net

The table below summarizes common derivatization strategies applicable to amines for chromatographic analysis.

| Technique | Reagent Example | Purpose | Resulting Derivative |

| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. phenomenex.com | Trimethylsilyl (TMS) derivative |

| GC | Trifluoroacetic Anhydride (TFAA) | Increase volatility and improve peak shape. researchgate.net | Trifluoroacetyl derivative |

| HPLC | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Add a fluorophore for enhanced detection sensitivity. researchgate.net | FMOC-amine derivative |

| HPLC | Dansyl Chloride | Add a chromophore/fluorophore for UV or fluorescence detection. | Dansyl-amine derivative |

Future Perspectives and Emerging Research Directions

Development of Novel and More Sustainable Synthetic Routes to Fluoro-Diazepanes

One promising avenue is the application of modern catalytic methods. For instance, the use of heteropolyacids as catalysts has shown to be effective in the synthesis of various diazepine (B8756704) derivatives, offering advantages such as high yields and short reaction times. nih.gov The development of catalytic enantioselective methods for the synthesis of chiral fluorinated diazepanes is another critical area, as the stereochemistry of the fluorine atom and the diazepane ring can have a profound impact on biological activity.

Furthermore, the exploration of novel fluorinating reagents and strategies for the late-stage fluorination of pre-formed diazepane scaffolds could provide more direct and versatile access to a wider range of fluorinated derivatives. This would enable the rapid generation of compound libraries for biological screening.

| Late-stage Fluorination | Rapid access to diverse analogs | Regioselectivity and stereoselectivity control | Development of novel fluorinating reagents and methodologies |

Application of Advanced Computational Techniques for Rational Design of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activity. For 6-fluoro-1,4-diazepane (B170519), computational studies can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Future research in this area will likely involve the use of quantum mechanical calculations to understand the influence of the fluorine atom on the geometry and electronic structure of the diazepane ring. Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its derivatives in different environments.

Furthermore, structure-based drug design approaches, such as molecular docking and virtual screening, can be utilized to identify potential protein targets for 6-fluoro-1,4-diazepane derivatives. These computational methods can help prioritize the synthesis of compounds with a higher probability of biological activity, thereby accelerating the drug discovery process.

Exploration of Unconventional Reactivity Profiles and Transformations of the Fluorinated Diazepane Core

The presence of a fluorine atom on the diazepane ring can significantly alter its chemical reactivity. Understanding these effects is crucial for the development of novel synthetic transformations and the functionalization of the fluorinated diazepane core.

Future research should focus on exploring the reactivity of the C-F bond and the adjacent functional groups. For example, the development of methods for the selective activation and transformation of the C-F bond could open up new avenues for the synthesis of novel derivatives. Additionally, the influence of the fluorine atom on the reactivity of the nitrogen atoms in the diazepane ring towards various electrophiles and nucleophiles warrants investigation.

The study of the unconventional reactivity of the fluorinated diazepane core could lead to the discovery of novel chemical transformations and the synthesis of complex molecular architectures that are not accessible through traditional synthetic methods.

Potential Integration into Emerging Chemical Technologies (e.g., catalysis, supramolecular chemistry)

The unique properties of fluorinated compounds make them attractive for applications beyond medicinal chemistry. The integration of the 6-fluoro-1,4-diazepane core into emerging chemical technologies, such as catalysis and supramolecular chemistry, represents an exciting area of future research.

In catalysis, fluorinated ligands can enhance the stability and catalytic activity of metal complexes. The nitrogen atoms of the 6-fluoro-1,4-diazepane ring can serve as coordination sites for metal ions, and the fluorine atom can modulate the electronic properties of the resulting metal complex. The development of novel catalysts based on fluorinated diazepane ligands could have applications in a wide range of chemical transformations.

In supramolecular chemistry, the ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can be exploited for the design of novel self-assembling systems. nih.govresearchgate.net The 6-fluoro-1,4-diazepane core could serve as a building block for the construction of supramolecular architectures with unique properties and functions. The introduction of fluorine can lead to more stable and robust lattices in self-assembling systems. nih.gov

The exploration of these emerging applications will not only expand the utility of 6-fluoro-1,4-diazepane but also contribute to the development of new and innovative chemical technologies.

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-1,4-diazepane dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated diazepanes typically involves fluorination of precursor amines or ring-closure reactions. For example, fluorination of azepane derivatives using cesium fluoride in dimethyl sulfoxide (DMSO) at 50°C can introduce fluorine atoms selectively . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., palladium on carbon) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the dihydrochloride salt form .

Q. How can researchers characterize the structural and physicochemical properties of 6-Fluoro-1,4-diazepane dihydrochloride?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm fluorine substitution patterns and ring conformation (¹⁹F NMR for fluorine, ¹H/¹³C NMR for backbone structure) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- X-ray Crystallography : For definitive structural elucidation, though challenging due to hygroscopicity .

- Thermogravimetric Analysis (TGA) : To evaluate stability under thermal stress .

Q. What are the recommended storage conditions to ensure the stability of 6-Fluoro-1,4-diazepane dihydrochloride?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the hydrochloride salt. Desiccants like silica gel should be used to mitigate moisture absorption, which can lead to decomposition .

Q. What preliminary biological screening assays are suitable for evaluating 6-Fluoro-1,4-diazepane dihydrochloride?

- In vitro receptor binding assays : To identify interactions with CNS targets (e.g., GABA receptors, serotonin transporters) .

- Cytotoxicity profiling : Use human cell lines (e.g., HEK-293) to assess acute toxicity (IC₅₀ values) .

- Metabolic stability tests : Liver microsomal assays to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can computational modeling optimize the design of 6-Fluoro-1,4-diazepane dihydrochloride derivatives for enhanced target selectivity?

- Molecular docking : Screen derivatives against target proteins (e.g., dopamine receptors) to predict binding affinities .

- Quantum Mechanical (QM) calculations : Analyze fluorine’s electronic effects on ring conformation and hydrogen-bonding potential .

- Molecular Dynamics (MD) simulations : Study solvation effects and membrane permeability .

Q. How should researchers approach contradictory biological activity data observed for 6-Fluoro-1,4-diazepane dihydrochloride across different experimental models?

Q. What reaction mechanisms explain the regioselective fluorination of 1,4-diazepane precursors?

Fluorination often proceeds via SN2 displacement or radical pathways. The 6-fluoro substitution is favored due to steric and electronic factors:

- Steric effects : Axial fluorine placement minimizes ring strain in the chair-like conformation .

- Electronic effects : Fluorine’s electronegativity stabilizes transition states in nucleophilic substitutions .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of 6-Fluoro-1,4-diazepane dihydrochloride?

Q. What analytical challenges arise in quantifying trace impurities in 6-Fluoro-1,4-diazepane dihydrochloride, and how can they be resolved?

Q. Why does the fluorine substituent at the 6-position confer unique pharmacological properties compared to non-fluorinated analogs?

- Enhanced bioavailability : Fluorine increases lipophilicity, improving blood-brain barrier penetration .

- Metabolic resistance : C-F bonds resist oxidative degradation by cytochrome P450 enzymes .

- Receptor interactions : Fluorine’s van der Waals radius (1.47 Å) fine-tunes binding pocket interactions without steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.